N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline
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Overview
Description
N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2,4-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Dimethylamino)benzylidene)-4-hydroxybenzohydrazide: Known for its nonlinear optical properties and antibacterial activity.
4-[(p-N,N-Dimethylamino)benzylidene]-2-phenyloxazole-5-one: Studied for its fluorescence and potential use as a pH sensor.
N,N-Dimethyl-4-[(Z)-(4-nitrophenyl)imino]methyl)aniline: Investigated for its biological activities and potential as an antimicrobial agent.
Uniqueness
N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline stands out due to its unique combination of chemical properties, such as its ability to undergo various chemical reactions and its potential applications in multiple fields. Its structure allows for easy modification, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
56133-49-4 |
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Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4-[(2,4-dimethylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H20N2/c1-13-5-10-17(14(2)11-13)18-12-15-6-8-16(9-7-15)19(3)4/h5-12H,1-4H3 |
InChI Key |
LENUXNNACZQFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
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